1-Acetyl-5-methoxyindolin-3-one

Description

Historical Development and Significance of the Indolinone Scaffold

The journey of the indolinone scaffold, also known as oxindole (B195798), is deeply rooted in the history of organic and medicinal chemistry. The parent indole (B1671886) nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of numerous biologically active compounds. researchgate.net Early interest was sparked by its presence in the essential amino acid tryptophan and a vast array of natural alkaloids, which led to extensive exploration of its chemistry. molaid.com

This exploration naturally evolved to include oxidized derivatives like indolinones. The 2-indolinone core, which features a carbonyl group at the C-2 position, became recognized as a "privileged scaffold". chemeo.com This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to a variety of biological targets, making them fruitful starting points for drug discovery. chemeo.com The history of one such scaffold, the 3-(4-hydroxyphenyl)indoline-2-ones, can be traced back to synthetic work in 19th-century Bavaria. chemicalbook.comnih.gov The discovery that these and other related structures could serve as potent inhibitors of key enzymes propelled the indolinone scaffold to the forefront of modern pharmaceutical research. alfa-chemistry.com

Structural Context of 1-Acetyl-5-methoxyindolin-3-one as an Indolin-3-one Derivative

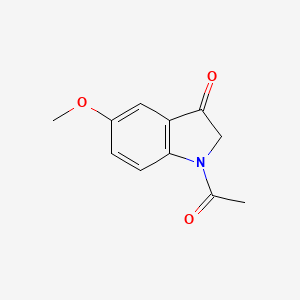

This compound is a distinct derivative of the indolin-3-one core. Its structure is defined by three key features: the foundational indolinone ring system, an acetyl group at the nitrogen (N-1) position, and a methoxy (B1213986) group at the C-5 position of the benzene ring. The "3-one" designation indicates the carbonyl group is at the third position of the five-membered ring, distinguishing it from the more commonly researched 2-indolinone isomers.

The N-acetyl group modifies the electronic properties of the heterocyclic nitrogen, influencing the compound's reactivity and potential for hydrogen bonding. The methoxy group at the C-5 position is a common substituent in many biologically active indole derivatives, where it can impact metabolic stability and target binding affinity.

| Property | Value |

|---|---|

| CAS Number | 62486-04-8 |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| Synonyms | 1-acetyl-5-methoxy-1,2-dihydro-indol-3-one |

Overview of Research Trajectories for Indolinone Compounds

Research into indolinone derivatives has been robust and has branched into several key therapeutic areas, primarily driven by their efficacy as modulators of protein kinases.

Anticancer Activity: The most significant research trajectory for indolinones is in oncology. chemicalbook.comchemicalbook.com Many derivatives have been developed as potent inhibitors of protein kinases, which are crucial enzymes that regulate cell proliferation, survival, and angiogenesis. alfa-chemistry.com By binding to the ATP-binding site of these kinases, indolinone-based molecules can block signaling pathways that cancer cells rely on for growth and metastasis. alfa-chemistry.com This mechanism is central to the action of several approved anticancer drugs, such as Sunitinib and Nintedanib, which are based on the indolinone scaffold. molaid.comchemicalbook.com Research continues to focus on designing novel derivatives with improved potency and selectivity for specific kinase targets, including Tropomyosin receptor kinases (TRKs) and P21-activated kinase 1 (PAK1), to overcome drug resistance. lookchem.commolaid.com

Anti-inflammatory Properties: A growing area of investigation involves the anti-inflammatory potential of indolinone compounds. Research has shown that certain derivatives can suppress the activation of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This activity reduces the production of inflammatory mediators, suggesting a therapeutic role for these compounds in managing inflammatory disorders.

Synthetic and Medicinal Chemistry: Beyond specific applications, the indolinone scaffold is a versatile building block in synthetic chemistry. Researchers continuously develop new methods for its synthesis and modification to create large libraries of compounds. These libraries are then screened against a wide array of biological targets, ensuring that the full potential of this "privileged scaffold" continues to be explored in the search for new therapeutic agents. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-5-methoxy-2H-indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-6-11(14)9-5-8(15-2)3-4-10(9)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIAQWSVDJBEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489125 | |

| Record name | 1-Acetyl-5-methoxy-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62486-04-8 | |

| Record name | 1-Acetyl-5-methoxy-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Acetyl 5 Methoxyindolin 3 One and Analogous Indolin 3 Ones

Precursor Synthesis and Functionalization Pathways

The assembly of 1-acetyl-5-methoxyindolin-3-one is a sequential process that requires the careful construction of the core structure followed by the introduction of the methoxy (B1213986) and acetyl groups at the desired positions.

Approaches to the Indolin-3-one Core Construction

The indolin-3-one scaffold is a pivotal structural motif found in numerous biologically active alkaloids and synthetic compounds. Its construction can be achieved through various synthetic routes, with intramolecular cyclization being a prominent strategy. One common approach involves the cyclization of appropriately substituted aniline (B41778) derivatives. For instance, the acid-mediated intramolecular cyclization of 2-carboxyanilines has been shown to be an effective method for forming the indolin-3-one backbone. This method offers a straightforward pathway to the core structure, often with the potential for introducing substituents on the aromatic ring.

Another powerful technique for constructing the indolin-3-one core is the intramolecular cyclization of 2-(alkynyl)anilines. This transformation can be catalyzed by various transition metals, leading to the formation of the five-membered heterocyclic ring. The versatility of this method allows for the synthesis of a wide array of substituted indolin-3-ones by varying the substituents on both the aniline and the alkyne moieties.

Furthermore, radical cyclization approaches have emerged as a valuable tool. For example, visible-light-promoted intramolecular reductive cyclization of N-allyl-2-haloanilines, using reagents like tris(trimethylsilyl)silane, provides a metal-free pathway to functionalized indolines, which can be further oxidized to the corresponding indolin-3-ones.

Regioselective Introduction of Methoxy Substituents

The placement of the methoxy group at the C-5 position of the indolin-3-one ring is crucial for the identity of the target molecule. This is typically achieved by starting with a precursor that already contains the methoxy group at the desired position on the benzene (B151609) ring. A common and commercially viable starting material is p-anisidine (B42471) (4-methoxyaniline).

A key synthetic transformation for introducing a methoxy group onto an existing indole (B1671886) or indoline (B122111) precursor is the nucleophilic aromatic substitution on a halogenated precursor. For instance, the synthesis of 5-methoxyindole (B15748) can be accomplished by reacting 5-bromoindole (B119039) with sodium methoxide. This reaction is often catalyzed by a copper salt, such as cuprous bromide, in the presence of a ligand like phenanthroline. The reaction is typically carried out in a suitable solvent like methanol (B129727) at elevated temperatures. This method provides a direct route to the 5-methoxy-substituted indole core, which can then be further elaborated to the indolin-3-one.

| Precursor | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Bromoindole | Sodium Methoxide | Cuprous Bromide, Phenanthroline, Methylimidazole | Methanol | 110 | 91 | chemrxiv.org |

| 5-Bromoindole | Sodium Methoxide | Cuprous Bromide, Phenanthroline | Methanol | 80 | >97.5 | chemrxiv.org |

| 5-Bromoindole | Sodium Methoxide | Cuprous Chloride, Phenanthroline, Bipyridine | Methanol | 100 | - | chemrxiv.org |

This table summarizes reaction conditions for the synthesis of 5-methoxyindole from 5-bromoindole.

N-Acetylation Techniques

The final step in the synthesis of the target molecule is the introduction of the acetyl group at the nitrogen atom of the indolin-3-one ring. N-acetylation is a common transformation in organic synthesis and can be achieved using various acetylating agents.

A widely used and effective method for the N-acetylation of indoles and related heterocycles is the use of acetic anhydride . This reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct. Common bases include pyridine, triethylamine, or even solid bases like potassium hydroxide (B78521). The reaction can be performed in a variety of solvents, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). For substrates that are less reactive, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.

Another approach involves the use of acetyl chloride as the acetylating agent. Similar to acetic anhydride, this reaction is typically performed in the presence of a base to scavenge the hydrogen chloride that is formed.

| Substrate | Acetylating Agent | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Indole | Acetic Anhydride | Potassium Hydroxide | Dimethyl Sulfoxide | Room Temp. | 65 | |

| 5-Methoxyindole | Acetic Anhydride | Triethylamine, DMAP | Tetrahydrofuran | 20°C | 98 | chemicalbook.com |

| Indole | Acetic Anhydride | Acetic Acid | Reflux | ~60 (as 1,3-diacetylindole) |

This table presents various conditions for the N-acetylation of indole and its derivatives.

Catalytic Transformations in Indolin-3-one Synthesis

Catalysis, particularly by transition metals, plays a pivotal role in the efficient and selective synthesis of indolin-3-ones. Gold catalysts, in particular, have emerged as powerful tools for these transformations.

Transition Metal-Catalyzed Syntheses

Gold(I) catalysts have demonstrated remarkable efficacy in promoting the cyclization of 2-(alkynyl)anilines to form indoles and indolin-3-one derivatives. uni.lu These reactions often proceed through a cascade mechanism, allowing for the rapid construction of complex molecular architectures from relatively simple starting materials.

One notable application of gold(I) catalysis is the intramolecular cyclization of N-acyl-2-alkynylanilines. The gold(I) catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack by the nitrogen atom of the aniline. This cyclization event leads to the formation of the indolin-3-one ring. The reaction conditions are typically mild, and the catalyst loadings can often be kept low.

For instance, gold(I)-catalyzed cascade reactions of 4H-furo[3,2-b]indoles with allenamides have been developed to synthesize 2-spiroindolin-3-ones. This process involves a sequence of hydroarylation, furan (B31954) ring-opening, and intramolecular spirocyclization. Furthermore, the gold(I)-catalyzed cyclization of azido-alkynes has been shown to produce spirocyclic indolin-3-ones stereoselectively. chemrxiv.org

The choice of the gold(I) catalyst and its ligands can significantly influence the outcome of the reaction, including the yield and selectivity. Common gold(I) catalysts used in these transformations include chloro(triphenylphosphine)gold(I) [AuCl(PPh3)] with a silver salt co-catalyst, or cationic gold complexes with bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

| Starting Material | Catalyst System | Solvent | Temperature | Product Type | Reference |

| 2-(Alkynyl)anilines | AuCl | Acetonitrile (B52724) | - | 3-Substituted Indoles | uni.lu |

| Azido-alkynes | Gold(I) catalyst | - | - | Spirocyclic Indolin-3-ones | chemrxiv.org |

| 4H-Furo[3,2-b]indoles and Allenamides | Gold(I) catalyst | - | - | 2-Spiroindolin-3-ones | |

| o-Alkynylanilines | NaAuCl4 / AuCl | Isopropanol | Room Temp. | 2-Substituted-3-alkynylindoles |

This table highlights various gold(I)-catalyzed reactions leading to indolin-3-one derivatives and related indole structures.

Copper-Catalyzed Methodologies

Copper catalysis has emerged as a powerful tool for the synthesis of indolin-3-one derivatives. These methods often proceed under mild conditions and demonstrate good functional group tolerance. One prominent strategy involves the copper-catalyzed oxidative dimerization of 2-aryl indoles. sciepublish.com This process is believed to proceed through the in situ oxidative dearomatization of the indole to form an indol-3-one (B1248957) intermediate, which then undergoes dimerization or cross-addition with another indole molecule to generate C2-tetrasubstituted indolin-3-ones. sciepublish.commdpi.com

Another versatile copper-catalyzed approach is the three-component coupling reaction of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes. youtube.com This cascade reaction forms a propargylamine (B41283) intermediate, which subsequently undergoes cyclization to yield the indoline core. youtube.com This method has been successfully applied to the synthesis of a variety of 3-aminoindolines. youtube.com Furthermore, copper catalysis is instrumental in certain cycloaddition reactions, such as the formal (3+2) cycloaddition of aziridines and diazetidines to produce imidazolidines, showcasing the versatility of copper in constructing heterocyclic systems. researchgate.net

| Catalyst | Reactants | Product Type | Yield | Reference |

| CuI | 1-(2-aminophenyl)ethan-1-one, but-3-yn-2-one, p-tosyl azide | (Z)-1,2-dihydro-2-iminoquinoline | 96% | nih.gov |

| CuCl2 | Indoles, Davis oxaziridines | 3-Aminopyrroloindolines | up to 90% | thieme-connect.de |

| Cu(OTf)2/SaBOX ligand | Diazooxindoles, Imidazolidines | Piperazine-spirooxindoles | up to 93:7 e.r. | chemrxiv.org |

| CuI | Carbodiimides, Acyl chlorides, Isocyanides | 5-Acetamidoimidazoles | Good | scite.ai |

| Cu-catalyzed | 2-Aryl indoles | C2-tetrasubstituted indolin-3-ones | 62-82% | sciepublish.commdpi.com |

| Cu-catalyzed | N-protected 2-aminobenzaldehydes, secondary amines, terminal acetylenes | 3-Aminoindolines | - | youtube.com |

Table 1: Examples of Copper-Catalyzed Syntheses of Indolin-3-one Analogs and Related Heterocycles

Zinc-Mediated Processes

Zinc-mediated reactions offer an alternative and often economical route to indolin-3-one derivatives and related structures. A notable application is the synthesis of 3-alkynyl-3-hydroxyindolin-2-ones through the addition of iodoalkynes to isatins using zinc dust. nih.gov Zinc has also proven effective in mediating the regioselective C3-alkylation of indoles with various alkyl halides, proceeding via an SN1-like pathway. nih.govmetu.edu.tr This method is particularly useful for introducing allylic, benzylic, and tertiary alkyl groups at the C3 position. nih.gov

In the context of constructing related heterocyclic systems, zinc salts have been utilized in the synthesis of 3-amidoindoles from arylhydrazines and acylated propargylamines. scite.ai This process involves an alkyne amination followed by a Fischer indole-cyclization. scite.ai Furthermore, zinc can mediate one-pot syntheses of β-amino esters and nitriles, showcasing its utility in multicomponent reactions. nih.gov A modified Henry reaction of isatins with bromonitroalkanes in the presence of zinc metal in aqueous media provides access to functionalized 3-substituted 3-hydroxyindolin-2-ones. rsc.org

| Mediator | Reactants | Product Type | Key Features | Reference |

| Zinc dust | Iodoalkynes, Isatins | 3-Alkynyl-3-hydroxyindolin-2-ones | Efficient and economical | nih.gov |

| Zinc triflate | Indoles, Alkyl halides | 3-Alkylindoles | Regioselective C3-alkylation | nih.govmetu.edu.tr |

| Zinc salts | Arylhydrazines, Acylated propargylamines | 3-Amidoindoles | Good yields, excellent regioselectivity | scite.ai |

| Zinc metal | Isatins, Bromonitroalkanes | 3-Substituted 3-hydroxyindolin-2-ones | Modified Henry reaction in aqueous media | rsc.org |

Table 2: Zinc-Mediated Syntheses of Indolin-3-one Precursors and Analogs

Organocatalytic Systems for Indolin-3-one Formation

Organocatalysis has gained significant traction for the synthesis of indolin-3-ones, providing a metal-free alternative that often leads to high stereoselectivity. chemsynthesis.com A highly efficient asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, affords 2-substituted indolin-3-one derivatives in high yields and with good stereoselectivities. mdpi.com These Michael adducts can be further transformed into substituted cyclopentyl[b]indoline compounds. mdpi.com

Chiral phosphoric acids are another class of powerful organocatalysts for these transformations. mdpi.com They have been successfully employed in the asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality. mdpi.com This is achieved through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, yielding products with high enantioselectivity and diastereoselectivity. mdpi.com

Asymmetric Synthetic Routes to Chiral Indolin-3-one Derivatives

The development of asymmetric routes to chiral indolin-3-ones is of paramount importance due to the stereospecific bioactivity of many of their derivatives. nih.gov Organocatalysis is a cornerstone of these asymmetric syntheses. For instance, the asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes using chiral amine catalysts provides a reliable method for introducing a stereocenter at the C2 position. mdpi.com

Furthermore, chiral phosphoric acid-catalyzed reactions have been instrumental in creating complex chiral architectures. mdpi.com The asymmetric synthesis of arylindolyl indolin-3-ones, for example, generates both axial and central chirality in a single step. mdpi.com The strategic use of chiral auxiliaries and catalysts allows for the synthesis of enantiomerically enriched 3-aminopyrroloindolines from indole precursors. thieme-connect.de The kinetic resolution of racemic intermediates is another powerful strategy in asymmetric synthesis, which has been applied to the preparation of optically pure 1,3-oxazolidine derivatives, a related heterocyclic system. mdpi.com The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, continues to drive innovation in asymmetric catalysis. google.com

| Catalyst/Method | Reactants | Product Type | Stereoselectivity | Reference |

| Chiral secondary amine | 1-Acetylindolin-3-ones, α,β-Unsaturated aldehydes | 2-Substituted indolin-3-ones | up to 11:1 dr, 96% ee | mdpi.com |

| Chiral phosphoric acid | 3-Arylindoles, 2-Aryl-3H-indol-3-ones | Arylindolyl indolin-3-ones | Excellent ee and de | mdpi.com |

| Copper/Chiral auxiliary | Indoles, Davis oxaziridines | 3-Aminopyrroloindolines | 91% ee | thieme-connect.de |

| Chiral Lewis acid | Anilines, Ethyl glyoxalates, Epoxides | 1,3-Oxazolidine derivatives | up to 20:1 dr, 90% ee | mdpi.com |

| Chiral Phosphoric Acid | 2,3-Disubstituted indoles, Naphthoquinone monoimines | Chiral indolenines and fused indolines | Excellent enantioselectivities | |

| C,N-Cyclic azomethine imines with allyl alkyl ketones | [3+2] 1,3-Dipolar cycloaddition | Tetrahydroisoquinoline derivatives | up to >25:1 dr, >95% ee |

Table 3: Asymmetric Syntheses of Chiral Indolin-3-one Derivatives and Related Heterocycles

Mechanistic Insights into Indolin-3-one Forming Reactions

Understanding the mechanisms of reactions that form indolin-3-ones is crucial for optimizing existing methods and designing new, more efficient synthetic strategies. These reactions often involve complex cascade sequences and cycloaddition pathways.

Cascade and One-Pot Reactions

A notable example is the one-pot cascade reaction of o-alkynylnitrobenzenes with maleimides, which proceeds under Au(III)-Cu(II) relay/synergetic catalysis to form hydroxysuccinimide substituted indolin-3-ones. nih.gov The proposed mechanism involves an initial nitro-alkyne cycloisomerization to an isatogen, followed by a [3+2] dipolar cycloaddition with maleimide, and subsequent ring-opening of the resulting isoxazolidine (B1194047). nih.gov

Copper-catalyzed three-component reactions also exemplify the power of cascade processes. The reaction of 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones to form (Z)-1,2-dihydro-2-iminoquinolines is believed to proceed through a base-free CuAAC/ring-opening process. nih.gov Similarly, the palladium-catalyzed cascade Tsuji-Trost reaction/Heck coupling of N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives provides a practical one-pot synthesis of indole-3-acetic acid derivatives. google.com Mechanistic studies suggest this reaction proceeds via Tsuji-Trost alkylation followed by intramolecular Heck coupling and isomerization. google.com

Cycloaddition and Cyclization Mechanistic Pathways

Cycloaddition and cyclization reactions are fundamental to the construction of the bicyclic indolin-3-one core. nih.gov The [3+2] cycloaddition is a particularly powerful tool in this regard. The reaction of o-alkynylnitrobenzenes with maleimides, as mentioned previously, involves a key [3+2] dipolar cycloaddition step. nih.gov Similarly, 1,3-dipolar cycloadditions of azomethine ylides are widely used for the synthesis of pyrrolidine (B122466) rings, which are structurally related to the indoline core. mdpi.com

Intramolecular [4+2] cycloadditions of ynamides and conjugated enynes represent another elegant strategy for the synthesis of highly substituted indolines and indoles. This reaction is thought to proceed through the formation of a highly strained isoaromatic cyclic allene, which then rearranges to the indoline structure.

The mechanism of cyclization is also critical. For example, in the synthesis of arylindolyl indolin-3-ones catalyzed by chiral phosphoric acid, the proposed pathway involves the formation of a three-component complex between the catalyst and the two substrates, followed by proton transfer and tautomerization to yield the final product. mdpi.com The dearomative (3+2) cycloaddition of para-quinamines and 2-nitrobenzofurans proceeds smoothly to give benzofuro[3,2-b]indol-3-one derivatives, highlighting an N-triggered dearomative cycloaddition pathway.

Rearrangement Reactions Leading to Indolin-3-ones

The synthesis of the indolin-3-one scaffold can be achieved through rearrangement reactions, which involve the migration of an atom or group within a molecule. One notable example is the catalyst-controlled, site-selective C-H functionalization of 3-carboxamide indoles. In this process, the use of a Rh(I) complex can trigger a carboxamide translocation, moving the group and enabling functionalization at the C3-position to yield a 2,3-disubstituted indole. nih.gov Mechanistic studies suggest that this transformation proceeds through a concerted 1,2-acyl migration and indole metallation via an electrophilic aromatic substitution pathway. nih.gov

Another significant rearrangement strategy involves the C-H functionalization of 3-acetylindoles, which can lead to a domino C4-arylation/3,2-carbonyl migration. nih.govacs.org This reaction results in the unusual migration of the acetyl group from the C3 to the C2 position following arylation at the C4 position, all in a single pot. nih.govacs.org The migration of the acetyl group can be controlled, and using N-protected 3-acetylindoles can yield C4-arylation products without the carbonyl migration. nih.govacs.org

Furthermore, the synthesis of hydroxysuccinimide substituted indolin-3-ones has been developed through a one-pot cascade reaction of o-alkynylnitrobenzenes with maleimides, catalyzed by Au(III)–Cu(II). acs.orgacs.org A key step in the proposed mechanism is the ring opening of an in-situ formed isoxazolidine intermediate. acs.orgacs.org

Direct C-H Functionalization of Indolin-3-ones

Direct C-H functionalization has emerged as a powerful tool for the synthesis and modification of indolin-3-ones, offering an atom- and step-economical approach. nih.gov This strategy allows for the introduction of various functional groups at specific positions of the indolin-3-one core.

C(sp³)–H Amination Methodologies

The introduction of an amino group at the C2 position of indolin-3-ones can be accomplished through direct C(sp³)–H amination. An efficient and environmentally friendly method utilizes potassium iodide (KI) as a catalyst and air as the oxidant. acs.orgnih.govacs.org This reaction facilitates the direct functionalization of indolin-3-ones at the C2 position under mild conditions. acs.orgnih.gov The methodology demonstrates broad substrate scope, tolerating various substituents on the indolin-3-one ring, including methyl and halogen groups at the 5- or 6-position. acs.org Even sterically hindered substrates and complex pharmaceuticals can undergo this transformation, providing valuable products for medicinal chemistry. acs.orgnih.gov The practicality of this method has been shown through gram-scale synthesis. acs.org

The proposed mechanism involves the formation of a cation intermediate, which then reacts with an amine anion to yield the final C2-amino indolin-3-one product. acs.org This KI-catalyzed system is attractive for large-scale chemical processing due to its use of air as the oxidant, a green solvent, high yields, and mild reaction conditions. acs.org

Another approach to C(sp³)–H amination for the synthesis of indolines involves a palladium-catalyzed intermolecular reaction. nih.gov In this method, 1-(tert-Butyl)-2-iodobenzene and its derivatives form palladacycles through C-H activation, which are then aminated using diaziridinone to produce 3,3-disubstituted indolines. nih.gov

A variety of metal-catalyzed amination methods have been developed that are compatible with different substrate classes. researchgate.net These often involve the reaction of the organic substrate with pre-activated nitrogen sources like hypervalent iodine reagents, haloamines, or nitrene precursors. researchgate.net

Table 1: Methodologies for C(sp³)–H Amination of Indolin-3-ones

| Catalyst System | Oxidant | Key Features |

|---|---|---|

| KI | Air | Green, mild conditions, broad substrate scope, scalable. acs.orgnih.govacs.org |

C(sp³)–H Acyloxylation Methodologies

Similar to amination, the direct acyloxylation of the C(sp³)–H bond at the C2 position of indolin-3-ones is a valuable transformation. A potassium iodide (KI)-catalyzed method has been developed for the direct acyloxylation of indolin-3-ones using carboxylic acids. rsc.orgfao.orgresearchgate.net This reaction employs 30% aqueous hydrogen peroxide (H₂O₂) as a green oxidant and proceeds at room temperature, affording various C2-acyloxy indolin-3-ones in yields up to 96%. rsc.orgfao.org These acyloxylated products can serve as versatile intermediates for further synthetic transformations. rsc.orgfao.org

In addition to the H₂O₂ system, a KI-catalyzed C(sp³)–H acyloxylation using air as the oxidant has also been reported, providing a green and efficient route to C2-acyloxy indolin-3-ones. acs.orgnih.govresearchgate.net This method is part of a dual strategy that also allows for C2-amination. acs.orgnih.gov The reaction conditions were optimized to involve the indolin-3-one, a carboxylic acid, and a catalytic amount of KI in acetonitrile at room temperature. acs.org

These direct C(sp³)–H acyloxylation methods represent a significant advancement over previously reported techniques that required stoichiometric oxidants or electrochemical conditions. acs.org The use of KI as a catalyst and green oxidants like H₂O₂ or air makes these processes more sustainable and convenient. acs.orgrsc.org

Table 2: Methodologies for C(sp³)–H Acyloxylation of Indolin-3-ones

| Catalyst | Oxidant | Reagent | Key Features |

|---|---|---|---|

| KI | 30% aq. H₂O₂ | Carboxylic acids | Green oxidant, room temperature, high yields. rsc.orgfao.orgresearchgate.net |

Molecular Derivatization and Scaffold Engineering of 1 Acetyl 5 Methoxyindolin 3 One

Strategic Substitutions on the Indolinone Ring System

The indolinone ring system of 1-Acetyl-5-methoxyindolin-3-one offers several sites for strategic substitution to modulate its electronic and steric properties. The benzene (B151609) portion of the bicyclic system is amenable to electrophilic aromatic substitution reactions, a common strategy for introducing a variety of functional groups. byjus.com The positions ortho and meta to the methoxy (B1213986) group (C-4 and C-6) and the position ortho to the nitrogen atom (C-7) are potential sites for such modifications.

Common electrophilic substitution reactions that could be explored include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using appropriate halogenating agents.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst.

The interplay of the directing effects of the methoxy and acetyl groups, along with the inherent reactivity of the indolinone core, would need to be carefully considered to achieve selective functionalization.

Chemical Modifications of the N-1 Acetyl Moiety

The N-1 acetyl group of this compound is a key handle for chemical modification, allowing for the introduction of a wide array of functionalities. The most fundamental transformation is the deacetylation to yield the corresponding secondary amine, 5-methoxyindolin-3-one (B12964273). This can be achieved under either acidic or basic conditions. etsu.edu Acid-catalyzed deacetylation typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.edu The resulting amine serves as a versatile intermediate for further derivatization.

Once the acetyl group is removed, the free amine can undergo a variety of reactions to introduce new N-1 substituents. These modifications can significantly impact the molecule's properties.

Table 1: Potential N-1 Functionalization Reactions of 5-Methoxyindolin-3-one

| Reaction Type | Reagents and Conditions | Resulting N-1 Substituent |

| N-Acylation | Acyl chlorides or anhydrides in the presence of a base | Varied N-acyl groups |

| N-Alkylation | Alkyl halides or sulfates with a base | Alkyl groups |

| N-Arylation | Aryl halides with a suitable catalyst (e.g., copper or palladium) | Aryl groups |

| N-Sulfonylation | Sulfonyl chlorides in the presence of a base | Sulfonamide groups |

| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH₃CN) | Substituted alkyl groups |

The choice of reaction conditions and reagents allows for the synthesis of a diverse library of N-1 functionalized 5-methoxyindolin-3-one derivatives.

Functional Group Interconversions at C-2 and C-3 Positions

The C-2 and C-3 positions of the this compound scaffold are hotspots for functional group interconversions, providing a rich platform for generating structural diversity. The methylene (B1212753) group at C-2 and the ketone at C-3 are amenable to a variety of chemical transformations.

The C-2 position, being adjacent to the nitrogen atom and a carbonyl group, can be functionalized through various C-H activation strategies. While direct C-H functionalization at the C-2 position of indolin-3-ones is an emerging area, several methods have been developed for related indole (B1671886) systems which could potentially be adapted. chim.itacs.org For instance, palladium-catalyzed direct C(sp³)–H arylation of indole-3-ones with aryl halides has been reported, offering a route to 2-arylindolin-3-ones. researchgate.net Furthermore, the synthesis of 2,2-disubstituted indolin-3-ones can be achieved through methods like copper-catalyzed aerobic oxidation coupled with 1,2-aryl migration. rsc.org

The ketone at the C-3 position is a versatile functional group that can participate in a wide range of reactions:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a new chiral center and a hydroxyl group that can be further functionalized.

Mannich Reaction: The reaction of the indolin-3-one with an aldehyde and a primary or secondary amine affords a β-amino-ketone, known as a Mannich base. wikipedia.orgchemtube3d.comorganic-chemistry.org This three-component reaction is a powerful tool for introducing aminoalkyl side chains.

Aldol (B89426) Condensation: The C-2 methylene protons are acidic and can be deprotonated to form an enolate, which can then react with aldehydes in an aldol condensation to form β-hydroxy ketones.

Spirocyclization: The C-3 ketone can participate in reactions to form spirocyclic systems. For example, reaction with appropriate precursors can lead to the formation of spiro-indolin-3-ones, a structural motif found in several bioactive alkaloids. researchgate.netresearchgate.netmdpi.com

Table 2: Examples of C-2 and C-3 Functionalization of the Indolinone Core

| Position | Reaction Type | Example Product Class |

| C-2 | C-H Arylation | 2-Aryl-1-acetyl-5-methoxyindolin-3-ones |

| C-2 | Oxidative Functionalization | 2,2-Disubstituted-1-acetyl-5-methoxyindolin-3-ones |

| C-3 | Reduction | 1-Acetyl-5-methoxyindolin-3-ol |

| C-3 | Mannich Reaction | 2-(Aminomethyl)-1-acetyl-5-methoxyindolin-3-ones |

| C-3 | Spirocyclization | Spiro[indolin-3,X']-heterocycles |

Scaffold Diversification and Molecular Hybridization with Indolinone Core

Scaffold diversification and molecular hybridization are advanced strategies to explore new chemical space around the this compound core. These approaches involve significant structural modifications to create novel heterocyclic systems or to combine the indolinone scaffold with other pharmacophoric moieties.

One approach to scaffold diversification is through ring-forming reactions that utilize the existing functional groups of the indolinone. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through multicomponent reactions involving related heterocyclic systems, suggesting the potential for constructing pyrano-fused indolinones. nih.gov The synthesis of pyrano[3,2-b]indoles has also been reported, showcasing another avenue for scaffold hopping. acs.org

Molecular hybridization involves covalently linking the this compound scaffold to another distinct molecular entity, often a known bioactive molecule, to create a new hybrid compound with potentially synergistic or novel biological activities. This strategy has been successfully applied to other heterocyclic systems, such as the synthesis of indole-2-one-coumarin hybrids. ekb.eg

Table 3: Strategies for Scaffold Diversification and Molecular Hybridization

| Strategy | Approach | Potential Hybrid/Diversified Scaffold |

| Scaffold Hopping | Ring annulation reactions | Pyrano-indolinones |

| Molecular Hybridization | Coupling with another bioactive scaffold | Indolinone-coumarin hybrids |

| Molecular Hybridization | Click Chemistry | Triazole-linked indolinone derivatives |

The development of such hybrid molecules often relies on the strategic installation of functional groups on the indolinone core that can serve as handles for coupling reactions.

Advanced Spectroscopic and Structural Characterization of 1 Acetyl 5 Methoxyindolin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton (¹H) NMR Investigations

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 1-Acetyl-5-methoxyindolin-3-one, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton.

The spectrum is characterized by signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring of the indolinone core. Additionally, specific signals can be attributed to the protons of the acetyl group and the methoxy (B1213986) group. The methylene (B1212753) protons on the indolinone ring also produce characteristic signals. The chemical shifts (δ), reported in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J values in Hz) are critical for assigning each proton to its specific position in the molecule. emerypharma.comorganicchemistrydata.orgresearchgate.netuniversiteitleiden.nl

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Insert Value] | [Insert Multiplicity] | [Insert Value] | Aromatic-H |

| [Insert Value] | [Insert Multiplicity] | [Insert Value] | Aromatic-H |

| [Insert Value] | [Insert Multiplicity] | [Insert Value] | Aromatic-H |

| [Insert Value] | Singlet | 3H | -OCH₃ |

| [Insert Value] | Singlet | 2H | -CH₂- |

| [Insert Value] | Singlet | 3H | -COCH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The data in this table is representative.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbons of the acetyl and ketone groups, typically at the downfield end (higher ppm values). The aromatic carbons of the benzene ring will appear in a specific range, while the carbons of the methoxy and acetyl methyl groups will be found at the upfield end (lower ppm values). The methylene carbon of the indolinone ring will also have a characteristic chemical shift. np-mrd.orgresearchgate.netrsc.org

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| [Insert Value] | C=O (ketone) |

| [Insert Value] | C=O (acetyl) |

| [Insert Value] | Aromatic-C (quaternary) |

| [Insert Value] | Aromatic-C (quaternary) |

| [Insert Value] | Aromatic-CH |

| [Insert Value] | Aromatic-CH |

| [Insert Value] | Aromatic-CH |

| [Insert Value] | -OCH₃ |

| [Insert Value] | -CH₂- |

| [Insert Value] | -COCH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. The data in this table is representative.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons. emerypharma.comresearchgate.net

¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the molecule. For instance, it can confirm the relationship between adjacent aromatic protons. emerypharma.com

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for unambiguously assigning both the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. researchgate.net

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound provides key information about the functional groups present. nih.govlibretexts.org

Characteristic absorption bands (peaks) are observed for the carbonyl (C=O) stretching vibrations of both the ketone and the amide (acetyl) groups. These are typically strong and sharp peaks in the region of 1650-1750 cm⁻¹. The C-O stretching of the methoxy group and the C-N stretching of the amide will also produce distinct signals. The aromatic C-H and aliphatic C-H stretching vibrations are observed at higher wavenumbers. nih.govlibretexts.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| [Insert Value] | Strong | C=O stretch (ketone) |

| [Insert Value] | Strong | C=O stretch (amide/acetyl) |

| [Insert Value] | Medium-Strong | Aromatic C=C stretch |

| [Insert Value] | Medium | C-O stretch (methoxy) |

| [Insert Value] | Medium | C-N stretch |

| [Insert Value] | Weak-Medium | Aromatic C-H stretch |

| [Insert Value] | Weak-Medium | Aliphatic C-H stretch |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.orgnih.govcore.ac.ukraco.cat

For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its molecular formula (C₁₁H₁₁NO₃). The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. Common fragmentation pathways may involve the loss of the acetyl group, the methoxy group, or other small neutral molecules like carbon monoxide. core.ac.ukraco.cat

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [Calculated Exact Mass] | Molecular Ion [M]⁺ |

| [Value] | Fragment ion due to loss of acetyl group [M - COCH₃]⁺ |

| [Value] | Fragment ion due to loss of methoxy group [M - OCH₃]⁺ |

| [Value] | Fragment ion due to loss of CO [M - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), provides information about the conjugated systems within the molecule.

The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The benzene ring and the carbonyl groups constitute the chromophores that absorb UV radiation. The position and intensity of these absorption bands are characteristic of the electronic structure of the indolinone core and the attached functional groups. researchgate.net

Interactive Data Table: Representative UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| [Insert Value] | [Insert Value] | π → π |

| [Insert Value] | [Insert Value] | n → π |

Note: The exact λ_max and ε values can be influenced by the solvent used.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry. For a novel or synthetically modified compound like this compound, single-crystal X-ray diffraction is the gold standard for unambiguous structural assignment.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal's unit cell can be determined, yielding a detailed molecular structure.

While specific crystallographic data for this compound is not widely published, the analysis of related indolinone structures reveals the type of detailed information that can be obtained. For instance, crystallographic studies on substituted indolin-2-ones have been instrumental in understanding their structure-activity relationships as kinase inhibitors. nih.govnih.gov These studies typically report key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

A hypothetical set of crystallographic data for this compound, based on analyses of similar heterocyclic compounds, is presented in the interactive table below to illustrate the nature of the expected findings.

| Crystal Parameter | Hypothetical Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Formula Weight | 205.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 970.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.405 |

From the refined crystal structure, precise bond lengths, bond angles, and torsion angles can be measured. This data is crucial for understanding the planarity of the indolinone ring system, the orientation of the acetyl and methoxy substituents, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. For example, in a related compound, 3,3-Bis(1H-indol-3-yl)indolin-2-one, X-ray analysis revealed the dihedral angles between the oxindole (B195798) plane and the indole (B1671886) planes, which were 77.7(1)° and 71.9(1)°, respectively. researchgate.net Such detailed structural insights are critical for computational modeling, understanding reaction mechanisms, and designing new derivatives with specific properties.

Chemometric Approaches in Spectroscopic Data Analysis

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a wealth of information about a molecule's structure and purity, the resulting datasets can be large and complex. Chemometrics offers a suite of mathematical and statistical methods to extract meaningful information from such multivariate data. For a compound like this compound, chemometric approaches can be invaluable for quality control, process monitoring, and quantitative analysis.

One of the most common chemometric techniques is Principal Component Analysis (PCA) . PCA is an unsupervised pattern recognition method that reduces the dimensionality of a dataset while retaining most of the original variance. For instance, in the manufacturing of this compound, multiple batches could be analyzed by IR or NMR spectroscopy. Each spectrum consists of hundreds or thousands of data points (e.g., absorbance at each wavenumber or chemical shift at each frequency). PCA can be used to transform this large dataset into a few principal components (PCs), which are linear combinations of the original variables.

By plotting the scores of the samples on the first few PCs, it is possible to visualize any clustering or separation between different batches. This can help to identify outliers, discriminate between samples from different synthetic routes, or detect variations in raw materials.

Another powerful chemometric tool is Partial Least Squares (PLS) regression . PLS is a supervised method used to build a predictive model between a set of predictor variables (X), such as a spectroscopic dataset, and a set of response variables (Y), such as concentration or a biological activity measure. For example, a series of calibration samples of this compound with known concentrations could be prepared and their IR or Raman spectra recorded. A PLS model could then be developed to correlate the spectral data with the concentration. This model can then be used to rapidly and non-destructively determine the concentration of the active compound in new, unknown samples.

The table below illustrates a hypothetical dataset that could be subjected to chemometric analysis.

| Sample ID | Peak Area at δ 2.3 ppm (¹H NMR) | Absorbance at 1680 cm⁻¹ (IR) | Purity (%) |

| Batch A-01 | 1.05 | 0.88 | 99.5 |

| Batch A-02 | 1.03 | 0.89 | 99.6 |

| Batch B-01 | 1.12 | 0.85 | 98.2 |

| Batch B-02 | 1.10 | 0.86 | 98.4 |

| Batch C-01 | 1.06 | 0.92 | 99.1 |

In this simplified example, a chemometric model could be built to predict the purity of this compound based on its spectroscopic features. The application of such models is widespread in the pharmaceutical and chemical industries for ensuring product quality and consistency. The use of chemometrics in the analysis of indole derivatives and other complex molecules is a growing field, enabling more robust and efficient data interpretation.

Biochemical Context: Formation and Molecular Fate of Indolinone Derivatives

Melatonin (B1676174) Metabolism and the Kynuric Pathway leading to Indolinone-like Structures.nih.govresearchgate.netnih.gov

The kynuric pathway represents a significant catabolic route for melatonin, characterized by the oxidative cleavage of the indole (B1671886) ring. This process can be initiated by various enzymatic and non-enzymatic mechanisms, leading to the formation of N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) as a primary product. nih.govresearchgate.net AFMK can then be deformylated to yield N¹-acetyl-5-methoxykynuramine (AMK). nih.govuthscsa.edu These kynuramines are key intermediates that can undergo further transformations, including cyclization, to form a range of derivatives, including indolinones. nih.gov

Enzymatic Transformations and Intermediates.nih.govnih.govscinito.ai

The enzymatic conversion of melatonin to kynuramine (B1673886) derivatives is a multi-step process. Enzymes such as indoleamine 2,3-dioxygenase (IDO) and myeloperoxidase can catalyze the cleavage of the pyrrole (B145914) ring of melatonin to form AFMK. nih.govscinito.ai Subsequently, arylamine formamidases can enzymatically remove the formyl group from AFMK to produce AMK. nih.govscinito.ai These enzymatic transformations are crucial in generating the precursors for indolinone synthesis.

The indolic pathway of melatonin degradation, which is the main route, involves hydroxylation at the C6 position to form 6-hydroxymelatonin, followed by conjugation. nih.gov However, the kynuric pathway, while producing metabolites in smaller quantities, leads to compounds with significant biological activities. nih.govnih.gov

Key Intermediates in the Kynuric Pathway

| Compound Name | Abbreviation | Formation |

|---|---|---|

| N¹-acetyl-N²-formyl-5-methoxykynuramine | AFMK | Enzymatic or non-enzymatic pyrrole ring cleavage of melatonin. nih.govresearchgate.net |

Non-Enzymatic Formation Mechanisms.nih.govnih.govnih.gov

Beyond enzymatic catalysis, the formation of kynuramines can occur through non-enzymatic processes, particularly through interactions with reactive oxygen species (ROS). nih.govnih.gov Melatonin is a potent free-radical scavenger, and its reaction with species like the hydroxyl radical (•OH) can lead to the formation of AFMK. nih.gov This non-enzymatic pathway is particularly relevant under conditions of high oxidative stress. nih.gov The interaction of melatonin with free radicals can result in a cascade of reactions, leading to various metabolites, including AFMK and AMK. nih.gov

Tautomerism and Rearrangements of Biologically Derived Indolinone Isomers.mdpi.com

A key step in the formation of some indolinone structures from melatonin involves tautomerism. For instance, the hydroxylation of melatonin at the C2 position results in 2-hydroxymelatonin, which exists in equilibrium with its keto tautomer, 3-acetamidoethyl-5-methoxyindolin-2-one (AMIO). mdpi.com This tautomeric shift is crucial as it creates the indolinone core structure. Further rearrangements of these and other kynuramine-derived intermediates can lead to a variety of indolinone isomers. While the precise pathway to 1-Acetyl-5-methoxyindolin-3-one is not extensively detailed in the literature, it is plausible that it arises from the cyclization of an AMK-derived radical, followed by further oxidative rearrangement. The scavenging of reactive species by AFMK and AMK has been shown to produce various 3-indolinone (B1200548) compounds. nih.gov

Interactions with Endogenous Reactive Species.tandfonline.combiomedres.us

The melatonin metabolites AFMK and AMK are not merely intermediates but are themselves potent scavengers of reactive species. Their interactions with reactive oxygen and nitrogen species are a critical aspect of their molecular fate and contribute to the antioxidant cascade initiated by melatonin. tandfonline.combiomedres.us

Mechanisms of Interaction with Reactive Oxygen Species.tandfonline.comtandfonline.com

AMK, in particular, is a highly effective scavenger of hydroxyl radicals (•OH) and carbonate radicals. tandfonline.comtandfonline.com Its antioxidant capacity in some contexts exceeds that of its precursor, AFMK. tandfonline.com The reaction of AMK with free radicals can be complex, leading to the formation of various oxidation products, including oligomers. nih.gov The amino group at the N2 position of AMK is a key site for these reactions. nih.gov The interaction with peroxyl radicals has also been demonstrated, with AMK showing significant protective effects against oxidative protein damage. tandfonline.com

Mechanisms of Interaction with Reactive Nitrogen Species.nih.govresearchgate.net

AMK is a potent scavenger of nitric oxide (•NO) and its congeners. biomedres.us The reaction of AMK with nitric oxide is particularly noteworthy as it leads to the formation of a stable cyclized product, 3-acetamidomethyl-6-methoxycinnolinone (AMMC), which does not readily donate the NO molecule back into the system. nih.govresearchgate.net This is in contrast to the reaction of melatonin with NO, which forms an adduct that can release NO. researchgate.net

Furthermore, in the presence of peroxynitrite and bicarbonate, AMK can be nitrated to form N¹-acetyl-5-methoxy-3-nitrokynuramine (AMNK). nih.govresearchgate.net This reaction is thought to proceed via the formation of carbonate radicals and nitrogen dioxide from the peroxynitrite-CO2 adduct. nih.gov

Reaction Products of AMK with Reactive Species

| Reactive Species | Product(s) |

|---|---|

| Nitric Oxide (•NO) | 3-acetamidomethyl-6-methoxycinnolinone (AMMC) nih.govresearchgate.net |

| Peroxynitrite/Bicarbonate | N¹-acetyl-5-methoxy-3-nitrokynuramine (AMNK) nih.govresearchgate.net |

Molecular Modulation of Biological Pathways

Indolinone derivatives are known to exert their biological effects by interacting with and modulating the activity of specific proteins, thereby influencing cellular signaling pathways.

General Principles of Ligand-Target Interactions

The interaction between a small molecule ligand, such as an indolinone derivative, and its biological target (e.g., an enzyme or receptor) is governed by the principles of molecular recognition. These interactions are typically non-covalent and include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. chemicalbook.com The specific three-dimensional shape and electronic properties of both the ligand and the binding site on the target protein determine the affinity and specificity of the interaction. chemicalbook.com Computational methods like molecular docking are often used to predict and analyze these interactions.

Enzymatic Modulation and Inhibition Studies at a Molecular Level

A significant body of research has established that the indolinone scaffold is a versatile framework for designing enzyme inhibitors.

Many indolinone derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of a wide array of cellular processes. These inhibitors often act by competing with ATP for its binding site on the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. This mechanism of action is central to the use of indolinone-based drugs in cancer therapy.

Beyond kinases, the indolinone scaffold has been explored for its potential to inhibit other enzymes. The specific substitutions on the indolinone ring system are critical in determining the target specificity and inhibitory potency. For this compound, the presence of the 5-methoxy group and the N-acetyl group would be key determinants of its potential enzymatic targets. However, without experimental data, any specific target remains speculative.

Data on Related Compounds

To provide some context, the following table includes information on compounds structurally related to this compound that have been mentioned in the scientific literature. It is imperative to note that this data is not for this compound and should not be extrapolated to it without experimental verification.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 1-Acetyl-5-methoxyindole | 58246-80-3 | C11H11NO2 | A structurally related indole derivative. google.com |

| N-Acetyl-5-methoxytryptamine (Melatonin) | 73-31-4 | C13H16N2O2 | An endogenous hormone with a related indole core. google.com |

Emerging Research Directions and Future Perspectives for 1 Acetyl 5 Methoxyindolin 3 One Research

Innovations in Synthetic Methodologies for Complex Indolinone Structures

The synthesis of indolin-3-ones, while established, is undergoing significant innovation to improve efficiency, complexity, and sustainability. nih.govresearchgate.netresearchgate.net Future synthetic strategies applicable to 1-Acetyl-5-methoxyindolin-3-one are moving beyond traditional multi-step sequences to more elegant and powerful approaches.

C-H Activation: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis. researchgate.net For the synthesis of complex indolinone derivatives, rhodium- and cobalt-catalyzed C-H activation strategies have been developed for the regioselective functionalization of the indoline (B122111) core, such as at the C7 position. researchgate.net Future work could adapt these methods for the direct introduction of substituents onto the this compound backbone, bypassing the need for pre-functionalized starting materials and enhancing step-economy. Transition-metal-free approaches, for instance using strong bases like KHMDS to mediate C-H activation, are also emerging for the synthesis of indoline scaffolds. nih.gov

Photocatalysis: Visible-light photocatalysis offers a green and powerful tool for organic synthesis. researchgate.net This methodology has been successfully applied to the synthesis of indoles and the functionalization of the indole (B1671886) core. researchgate.netnih.gov For instance, photocatalytic strategies using iridium-based catalysts can facilitate the creation of complex polycyclic indolones from simple indoles under mild conditions. researchgate.net Researchers are exploring the photocatalytic conversion of indoles into spirocyclic indolines, a transformation that proceeds via a proposed hydrogen-atom transfer (HAT) mechanism. thieme-connect.com Such approaches could be envisioned for constructing more complex architectures based on the this compound scaffold.

Flow Chemistry: Continuous flow synthesis is increasingly being adopted for the production of heterocyclic compounds due to its advantages in safety, scalability, and efficiency. springerprofessional.denih.gov Flow chemistry has been successfully used for classical indole syntheses like the Fischer and Hemetsberger–Knittel reactions, significantly reducing reaction times. mdpi.com Implementing a flow-based synthesis for this compound could enable rapid optimization, higher yields, and safer handling of intermediates, making the compound more accessible for further studies. uc.ptdurham.ac.uk

| Synthetic Innovation | Potential Advantage for Indolinone Synthesis | Relevant Catalyst/Condition Examples |

| C-H Activation | Direct functionalization, increased step-economy. | Rh(III), Co(III), KHMDS (base-mediated). researchgate.netresearchgate.netnih.gov |

| Photocatalysis | Mild reaction conditions, unique reactivity. | Iridium-based photocatalysts, Eosin Y, visible light. researchgate.netnih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. | High-temperature/pressure microreactors. springerprofessional.denih.govmdpi.com |

Advanced Spectroscopic Characterization and Data Interpretation

While standard spectroscopic methods are routine, advanced techniques are crucial for unambiguously elucidating the complex structures of novel indolinone derivatives and understanding their dynamic behavior.

Multi-dimensional and Multinuclear NMR: For complex heterocyclic structures, one-dimensional ¹H and ¹³C NMR spectra can be insufficient. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are essential for definitive structural assignment. researchgate.netipb.ptnumberanalytics.com Furthermore, ¹⁵N NMR is a powerful tool for probing the electronic environment of the nitrogen atoms within the heterocycle, with techniques like Signal Amplification by Reversible Exchange (SABRE) being developed to enhance sensitivity for ¹⁵N-labeled compounds. nih.gov For diastereomeric or conformationally restricted indolinone derivatives, variable-temperature (VT) NMR experiments can provide insights into dynamic processes. researchgate.net

Mass Spectrometry Fragmentation Analysis: Electron impact mass spectrometry (EI-MS) provides valuable information based on fragmentation patterns. scirp.orglibretexts.org The fragmentation of simple indoles often involves characteristic losses, such as HCN. scirp.org For this compound, key fragmentations would be expected to involve the loss of the acetyl group (CH₃CO•) and subsequent cleavages of the heterocyclic ring. acs.orgwikipedia.orglibretexts.org High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the parent ion and its major fragments.

Integrated Spectroscopic Approaches: The most powerful strategy for characterization involves the integration of multiple techniques. A combined MS/NMR approach, for example, can be used for the rapid identification of new metabolites or synthetic products in complex mixtures without relying solely on existing databases. nih.govmdpi.com This is particularly relevant when exploring the products of new synthetic reactions or the metabolic fate of indolinone-based compounds.

| Technique | Information Gained for this compound | Predicted Data/Observations |

| ¹H NMR | Proton chemical shifts and coupling constants. | Aromatic protons on the benzene (B151609) ring, methylene (B1212753) protons, methoxy (B1213986) protons, and acetyl protons. |

| ¹³C NMR | Carbon chemical shifts. | Carbonyl carbons (ketone and amide), aromatic carbons, methylene carbon, methoxy carbon, and acetyl carbon. |

| HMBC | Long-range H-C correlations for structural connectivity. | Correlation between acetyl protons and the acetyl carbonyl carbon; correlation between methoxy protons and the C5 carbon. |

| EI-MS | Molecular weight and fragmentation pattern. | Molecular ion peak; fragment peaks corresponding to loss of acetyl group, CO, and cleavage of the indolinone ring. scirp.org |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating research in medicinal chemistry. For the indolinone scaffold, this integration allows for rational design and a deeper understanding of structure-activity relationships (SAR).

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound. These calculations can provide insights into bond lengths, bond angles, and charge distributions, which can be correlated with experimental data from X-ray crystallography and NMR spectroscopy. DFT can also be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, aiding in the interpretation of experimental spectra.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of indolinone derivatives as enzyme inhibitors. acs.orgacs.orgnih.gov By building a model based on a series of related compounds, these methods can predict the biological activity of new molecules like this compound and guide the design of more potent analogues. mdpi.comresearchgate.netnih.gov The contour maps generated from these models highlight regions where steric, electrostatic, or hydrophobic modifications would be beneficial for activity.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein, such as a protein kinase. youtube.com This provides a structural hypothesis for its biological activity. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the molecular recognition event. nih.gov

Exploration of New Molecular Recognition Principles for Indolinone Scaffolds

The indolinone core is a versatile scaffold for designing molecules that can engage in specific molecular recognition events, particularly with protein targets. researchgate.neteurekaselect.com Future research will likely exploit the unique features of this compound to explore new recognition principles.

Targeting Protein Kinases: The indolinone scaffold is a well-established core for inhibitors of various protein kinases, which are crucial targets in cancer therapy. researchgate.netacs.orgnih.govmdpi.com The specific substitution pattern of this compound (N-acetylation and C5-methoxy group) can be systematically modified to achieve selectivity for particular kinases. The N-acetyl group can influence solubility and the orientation of the molecule in a binding pocket, while the C5-methoxy group can form key hydrogen bonds or occupy a hydrophobic pocket.

Scaffold for Targeted Protein Degradation: Recent discoveries have shown that certain molecules can act as ligands for E3 ubiquitin ligases or engage autophagosome proteins, leading to the targeted degradation of specific proteins. biorxiv.org The indolinone scaffold could be explored as a platform for developing such molecules, where one part of the molecule binds to the target protein and the indolinone core is functionalized to recruit the cellular degradation machinery.

Development of Dual-Target Inhibitors: A growing strategy in drug discovery is the design of single molecules that can inhibit two distinct molecular targets simultaneously. nih.gov The indolinone scaffold is well-suited for this approach. For example, by combining the indolinone core with a benzenesulfonamide (B165840) moiety, researchers have developed dual inhibitors of carbonic anhydrase and VEGFR-2. nih.gov The this compound structure could serve as a starting point for designing novel dual-target agents by appending other pharmacophoric groups.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Acetyl-5-methoxyindolin-3-one be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For indole derivatives, temperature control (e.g., 60–80°C for nucleophilic substitution), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios (e.g., 1.2 equivalents of acetylating agents) are critical. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) enhances purity. Characterization using HPLC (≥95% purity threshold) and NMR (integration of acetyl and methoxy proton signals) ensures reproducibility .

- Key Parameters :

- Reaction time: 12–24 hours.

- Catalyst: Use of Lewis acids (e.g., ZnCl₂) for regioselective acetylation.

- Post-synthesis analysis: TLC monitoring (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane).

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, acetyl carbonyl at δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 233.1056).

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry (if applicable), with refinement parameters R < 0.05 .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer :

- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ determination via MTT assays (48–72 hr exposure). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1% v/v).

- Enzyme Inhibition : Evaluate acetylcholinesterase or kinase inhibition using spectrophotometric methods (e.g., Ellman’s reagent for AChE activity) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer : Cross-validate data using complementary techniques:

- Dynamic NMR : Resolve tautomeric equilibria or rotational barriers affecting signal splitting.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments.

Q. What role does computational modeling play in studying the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., estrogen receptor-α). Validate with MD simulations (100 ns trajectories, AMBER force field) to assess stability.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) using Phase or MOE .

Q. How can the stability of this compound be evaluated under varying storage and experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm).

- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS/MS .

Q. What strategies are effective for comparing this compound with structural analogs in drug discovery?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., varying methoxy/acetyl positions) and test bioactivity. Use clustering algorithms (e.g., PCA) to group compounds by efficacy.

- ADME Profiling : Assess solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal t₁/₂ assays) .

Data Reporting and Reproducibility

Q. What minimal experimental details are required to ensure reproducibility of studies involving this compound?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report exact molar ratios, reaction times, and purification Rf values.

- Characterization : Include raw spectral data (e.g., NMR integrals, MS spectra) in supplementary materials.

- Biological Assays : Specify cell passage numbers, assay replicates (n ≥ 3), and statistical methods (e.g., ANOVA with Tukey post-hoc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.